1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-3-piperidinyl carbamate hydrochloride: This compound has a similar structure but contains a carbamate group instead of a carboxylic acid group.
3-(4-Chlorobenzyl)-piperidine hydrochloride: This compound lacks the carboxylic acid group and has different chemical properties and applications.
1-(4-Chlorobenzyl)-4-piperidinol hydrochloride: This compound contains a hydroxyl group instead of a carboxylic acid group, leading to different reactivity and uses.
These comparisons highlight the unique features of this compound, particularly its carboxylic acid functionality, which plays a crucial role in its chemical reactivity and applications .
Properties
Molecular Formula |
C13H17Cl2NO2 |
---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H16ClNO2.ClH/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17;/h3-6,11H,1-2,7-9H2,(H,16,17);1H |
InChI Key |
RAUITNSZWFWJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O.Cl |
Origin of Product |
United States |
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